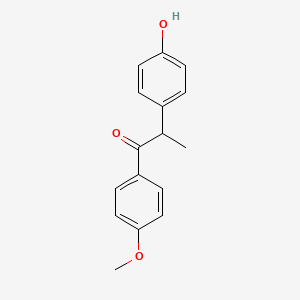
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound known for its unique chemical structure and properties. This compound features a propanone backbone with hydroxy and methoxy phenyl groups attached, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes, leading to various biochemical responses.
Comparison with Similar Compounds
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- can be compared with similar compounds such as:
4-Hydroxyacetophenone: Shares a similar phenolic structure but lacks the methoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group but differs in the aldehyde functional group.
Vanillin: A well-known compound with both hydroxy and methoxy groups, but with an aldehyde group instead of a ketone.
The uniqueness of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25017-89-4 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O3/c1-11(12-3-7-14(17)8-4-12)16(18)13-5-9-15(19-2)10-6-13/h3-11,17H,1-2H3 |
InChI Key |
RQEKWXGYMFYNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















